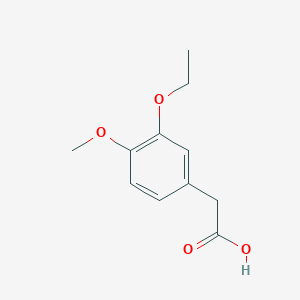

(3-Ethoxy-4-methoxyphenyl)acetic acid

Übersicht

Beschreibung

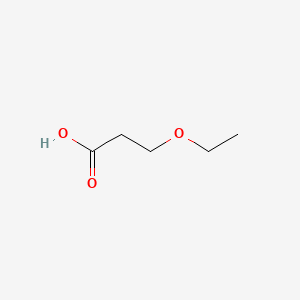

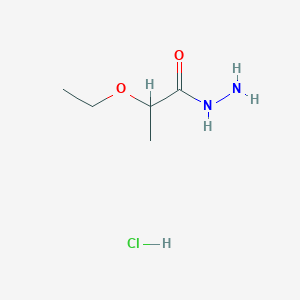

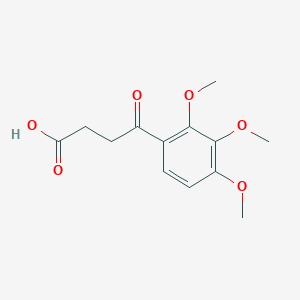

“(3-Ethoxy-4-methoxyphenyl)acetic acid” is a unique chemical compound with the empirical formula C11H14O4 . It has a molecular weight of 210.23 . This compound is provided to early discovery researchers as part of a collection of unique chemicals .

Molecular Structure Analysis

The InChI code for “(3-Ethoxy-4-methoxyphenyl)acetic acid” is1S/C11H14O4/c1-3-15-10-6-8 (7-11 (12)13)4-5-9 (10)14-2/h4-6H,3,7H2,1-2H3, (H,12,13) . This code provides a detailed representation of the compound’s molecular structure.

Wissenschaftliche Forschungsanwendungen

Analytical Chemistry and Sensing

The reversible binding of boronic acids with diols (e.g., sugars) enables their use in sensors and assays. Researchers have developed glucose sensors based on this principle. Additionally, boronic acid-functionalized materials can capture glycoproteins or glycolipids selectively.

For more information, you can refer to the ChemSpider entry for (3-Ethoxy-4-methoxyphenyl)boronic acid . Additionally, you might find the use of 4-Methoxyphenylacetic acid as a ligand in metal complexes interesting . Although the specific asymmetric synthesis route for this compound remains elusive, asymmetric synthesis using similar building blocks is well-documented .

Safety and Hazards

While specific safety and hazard information for “(3-Ethoxy-4-methoxyphenyl)acetic acid” is not available, it’s important to handle all chemicals with appropriate safety measures. This includes wearing personal protective equipment, ensuring adequate ventilation, and avoiding ingestion and inhalation .

Wirkmechanismus

Target of Action

It’s known that carboxylic acids, such as this compound, can donate hydrogen ions if a base is present to accept them . They react with all bases, both organic (for example, the amines) and inorganic .

Mode of Action

The compound’s interaction with its targets involves the donation of hydrogen ions, a characteristic behavior of carboxylic acids . This reaction, known as “neutralization”, is accompanied by the evolution of substantial amounts of heat .

Biochemical Pathways

It’s worth noting that the compound might be involved in the suzuki–miyaura (sm) cross-coupling reaction , a widely-applied transition metal catalyzed carbon–carbon bond-forming reaction .

Pharmacokinetics

It’s known that carboxylic acids, such as this compound, can be absorbed and distributed in the body, metabolized (often through reactions with bases), and eventually excreted .

Action Environment

Environmental factors can influence the action, efficacy, and stability of (3-Ethoxy-4-methoxyphenyl)acetic acid. For instance, the compound is chemically stable under standard ambient conditions (room temperature) . Decomposition can lead to the release of irritating gases and vapors, such as carbon monoxide (co) and carbon dioxide (co2) .

Eigenschaften

IUPAC Name |

2-(3-ethoxy-4-methoxyphenyl)acetic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14O4/c1-3-15-10-6-8(7-11(12)13)4-5-9(10)14-2/h4-6H,3,7H2,1-2H3,(H,12,13) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KNQFGVWUKMDAGO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=C(C=CC(=C1)CC(=O)O)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

210.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(3-Ethoxy-4-methoxyphenyl)acetic acid | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

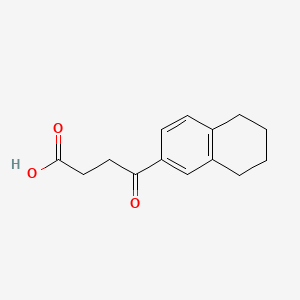

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![9-Oxo-1,2,3,9-tetrahydro-pyrrolo[2,1-b]quinazoline-6-carboxylic acid](/img/structure/B3021103.png)

![9-Oxabicyclo[6.1.0]non-4-ene](/img/structure/B3021108.png)

![4-(1-ethyl-1H-imidazo[4,5-c]pyridin-2-yl)-1,2,5-oxadiazol-3-amine](/img/structure/B3021115.png)